

# An In-depth Technical Guide to NCX 466 (CAS Number: 1262956-64-8)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) with the CAS number 1262956-64-8.[1][2] This technical guide provides a comprehensive overview of its core pharmacology, experimental data, and relevant biological pathways, primarily focusing on its therapeutic potential in inflammatory diseases with a fibrotic outcome, such as pulmonary fibrosis. NCX 466 is designed to inhibit both COX-1 and COX-2 enzymes while simultaneously releasing nitric oxide.[1][2] This dual mechanism of action aims to provide anti-inflammatory and analgesic effects through COX inhibition, while the NO-donating moiety is intended to mitigate the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and to exert additional anti-inflammatory and antioxidant effects.

## **Chemical and Physical Properties**



| Property          | Value                                                                    |  |
|-------------------|--------------------------------------------------------------------------|--|
| CAS Number        | 1262956-64-8                                                             |  |
| Molecular Formula | C20H24N2O9                                                               |  |
| Molecular Weight  | 436.41 g/mol [2]                                                         |  |
| IUPAC Name        | (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate[1] |  |
| Synonyms          | NCX-466, NCX466[1]                                                       |  |
| Appearance        | Solid powder[1]                                                          |  |
| Purity            | ≥98%[2]                                                                  |  |
| Solubility        | Soluble to 100 mM in DMSO and ethanol[2]                                 |  |
| Storage           | Store at -20°C[2]                                                        |  |

## Pharmacological Profile in a Preclinical Model of Lung Fibrosis

The primary preclinical data for **NCX 466** comes from a study utilizing a bleomycin-induced lung fibrosis model in C57BL/6 mice. This model is a well-established method for inducing pulmonary fibrosis to test the efficacy of potential therapeutic agents.[3]

### **Experimental Design and Dosing**

In the key study, lung fibrosis was induced in mice by a single intratracheal instillation of bleomycin. Following induction, mice were treated orally once daily for 14 days with either vehicle, **NCX 466** (at doses of 1.9 or 19 mg/kg), or an equimolar dose of its parent compound, naproxen (1 or 10 mg/kg).

### **Key Findings**

**NCX 466** demonstrated superior efficacy compared to naproxen in mitigating several key markers of inflammation and fibrosis in the lungs.



The following table summarizes the quantitative data from the bleomycin-induced lung fibrosis model, comparing the effects of the high dose of **NCX 466** (19 mg/kg) and an equimolar dose of naproxen (10 mg/kg) to the bleomycin-treated vehicle group.

| Biomarker                                                                  | Bleomycin +<br>Vehicle | Bleomycin + NCX<br>466 (19 mg/kg) | Bleomycin +<br>Naproxen (10<br>mg/kg) |
|----------------------------------------------------------------------------|------------------------|-----------------------------------|---------------------------------------|
| Transforming Growth Factor-β (TGF-β) (pg/mg protein)                       | ~150                   | ~50                               | ~100                                  |
| Thiobarbituric Acid<br>Reactive Substances<br>(TBARS) (nmol/mg<br>protein) | ~0.8                   | ~0.4                              | ~0.6                                  |
| 8-hydroxy-2'-<br>deoxyguanosine (8-<br>OHdG) (ng/mg DNA)                   | ~1.2                   | ~0.6                              | ~0.9                                  |
| Myeloperoxidase<br>(MPO) Activity (U/g<br>tissue)                          | ~2.5                   | ~1.0                              | ~1.5                                  |
| Prostaglandin E <sub>2</sub><br>(PGE <sub>2</sub> ) (pg/mg<br>protein)     | ~400                   | ~200                              | ~200                                  |

Note: The values presented are estimations based on graphical data from the cited literature. A significant reduction (p < 0.05) was observed for **NCX 466** compared to naproxen for TGF- $\beta$ , TBARS, 8-OHdG, and MPO activity.

# **Experimental Protocols Bleomycin-Induced Lung Fibrosis in Mice**

Animal Model: Male C57BL/6 mice are used.



- Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin (0.05 IU in saline) is administered to induce lung injury and subsequent fibrosis.
- Treatment: Starting from the day of bleomycin administration, mice are treated orally once daily for 14 consecutive days with either the vehicle control, NCX 466, or naproxen at the specified doses.
- Endpoint Analysis: At the end of the 14-day treatment period, animals are euthanized, and lung tissues are collected for analysis.

### **Biochemical Assays**

- TGF-β Measurement: Lung tissue homogenates are analyzed for TGF-β levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- TBARS Assay (Lipid Peroxidation): Thiobarbituric acid reactive substances, an indicator of lipid peroxidation and oxidative stress, are measured in lung homogenates using a colorimetric assay.
- 8-OHdG Assay (Oxidative DNA Damage): DNA is extracted from lung tissue, and the levels
  of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage, are quantified using an
  ELISA kit.
- MPO Assay (Neutrophil Infiltration): Myeloperoxidase activity, an index of neutrophil infiltration into the lung tissue, is determined spectrophotometrically from lung homogenates.
- PGE<sub>2</sub> Measurement: The levels of prostaglandin E<sub>2</sub> in lung tissue homogenates are measured by a specific enzyme immunoassay.

# Mandatory Visualizations Proposed Mechanism of Action of NCX 466 in Attenuating Lung Fibrosis





Click to download full resolution via product page

Caption: Proposed dual mechanism of NCX 466 in lung fibrosis.

## **Experimental Workflow for Preclinical Evaluation of NCX 466**





Click to download full resolution via product page

Caption: Workflow for evaluating NCX 466 in a lung fibrosis model.



## Signaling Pathways Implicated in the Pathogenesis of Lung Fibrosis and Targeted by NCX 466



Click to download full resolution via product page

Caption: Interplay of signaling pathways in lung fibrosis and NCX 466 targets.



### Conclusion

NCX 466, a cyclooxygenase-inhibiting nitric oxide donor, has demonstrated significant therapeutic potential in a preclinical model of pulmonary fibrosis. Its dual mechanism of action, involving both COX inhibition and NO donation, appears to offer advantages over traditional NSAIDs like naproxen by not only reducing inflammation but also by effectively targeting oxidative stress and key pro-fibrotic signaling pathways. The superior efficacy of NCX 466 in reducing levels of TGF-β and markers of oxidative damage suggests that the NO-donating moiety plays a crucial role in its anti-fibrotic effects. Further research is warranted to fully elucidate its clinical potential for the treatment of inflammatory and fibrotic lung diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. NCX 466 (CAS 1262956-64-8): R&D Systems [rndsystems.com]
- 3. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to NCX 466 (CAS Number: 1262956-64-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609723#ncx-466-cas-number-1262956-64-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com